molecular formula C28H45NS B14743868 (3|A)-cholest-5-en-3-yl thiocyanate CAS No. 14745-89-2

(3|A)-cholest-5-en-3-yl thiocyanate

Cat. No.: B14743868
CAS No.: 14745-89-2
M. Wt: 427.7 g/mol
InChI Key: PFFFOIVMEXOESX-PXBBAZSNSA-N
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Description

(3|A)-cholest-5-en-3-yl thiocyanate is a chemical compound derived from cholesterol, where the hydroxyl group at the 3-position is replaced by a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3|A)-cholest-5-en-3-yl thiocyanate typically involves the reaction of cholesterol with thiocyanate reagents. One common method is the reaction of cholesterol with thiocyanogen (SCN)_2 in the presence of a suitable solvent, such as chloroform or dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(3|A)-cholest-5-en-3-yl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiocyanate group can yield amines or other reduced sulfur-containing compounds.

    Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium hydroxide (KOH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or other reduced sulfur compounds.

    Substitution: Corresponding halides or alcohols.

Scientific Research Applications

Chemistry

(3|A)-cholest-5-en-3-yl thiocyanate is used as a precursor in the synthesis of various organic compounds

Biology

In biological research, this compound is used to study the effects of thiocyanate-containing compounds on cellular processes. It can serve as a model compound to investigate the role of thiocyanates in biological systems.

Medicine

The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of (3|A)-cholest-5-en-3-yl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical and chemical effects. The pathways involved may include the formation of coordination complexes and the modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl chloride: Similar structure but with a chloride group instead of thiocyanate.

    Cholesteryl acetate: Contains an acetate group at the 3-position.

    Cholesteryl benzoate: Features a benzoate group at the 3-position.

Uniqueness

(3|A)-cholest-5-en-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it different from other cholesterol derivatives and valuable for specific applications in research and industry.

Properties

CAS No.

14745-89-2

Molecular Formula

C28H45NS

Molecular Weight

427.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] thiocyanate

InChI

InChI=1S/C28H45NS/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,19-20,22-26H,6-8,10-17H2,1-5H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

PFFFOIVMEXOESX-PXBBAZSNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC#N)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC#N)C)C

Origin of Product

United States

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